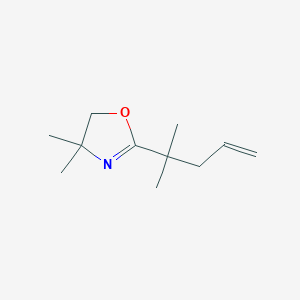![molecular formula C20H20N2O2 B14294153 N,N-Dimethyl-4-[6-(4-nitrophenyl)hexa-1,3,5-trien-1-yl]aniline CAS No. 113687-28-8](/img/structure/B14294153.png)
N,N-Dimethyl-4-[6-(4-nitrophenyl)hexa-1,3,5-trien-1-yl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-4-[6-(4-nitrophenyl)hexa-1,3,5-trien-1-yl]aniline is a chemical compound with the molecular formula C20H20N2O2 and a molecular weight of 320.385 g/mol It is known for its unique structure, which includes a nitrophenyl group and a hexatrienyl chain attached to an aniline derivative
Preparation Methods
The synthesis of N,N-Dimethyl-4-[6-(4-nitrophenyl)hexa-1,3,5-trien-1-yl]aniline typically involves a series of organic reactions. One common method includes the aldol condensation reaction, where benzaldehyde derivatives react with acetone in the presence of a base such as sodium hydroxide . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N,N-Dimethyl-4-[6-(4-nitrophenyl)hexa-1,3,5-trien-1-yl]aniline undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of nitro derivatives, while reduction can yield amine derivatives.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying reaction mechanisms and kinetics. In biology, it may be used in the development of fluorescent probes due to its conjugated system, which can exhibit fluorescence properties . In medicine, it has potential applications in drug development, particularly in the design of molecules with specific biological activities. Industrially, it can be used in the synthesis of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-4-[6-(4-nitrophenyl)hexa-1,3,5-trien-1-yl]aniline involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, it may inhibit or activate certain enzymes by binding to their active sites, thereby affecting biochemical pathways . The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
N,N-Dimethyl-4-[6-(4-nitrophenyl)hexa-1,3,5-trien-1-yl]aniline can be compared to other similar compounds such as N,N-Dimethylaniline and 4-Nitroaniline. While these compounds share some structural similarities, the presence of the hexatrienyl chain and the specific arrangement of functional groups in this compound gives it unique chemical properties and reactivity . This uniqueness makes it particularly valuable in certain research and industrial applications.
Properties
CAS No. |
113687-28-8 |
|---|---|
Molecular Formula |
C20H20N2O2 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
N,N-dimethyl-4-[6-(4-nitrophenyl)hexa-1,3,5-trienyl]aniline |
InChI |
InChI=1S/C20H20N2O2/c1-21(2)19-13-9-17(10-14-19)7-5-3-4-6-8-18-11-15-20(16-12-18)22(23)24/h3-16H,1-2H3 |
InChI Key |
IMMFXFFNOAJFDY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC=CC=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


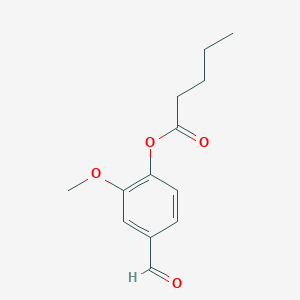

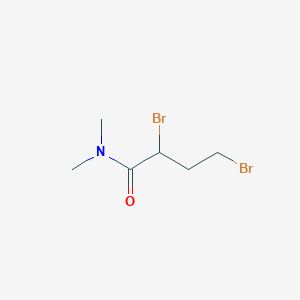
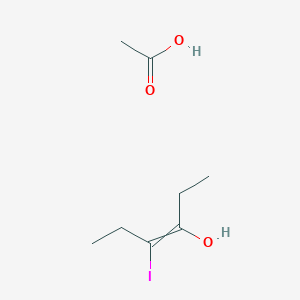
![5-Benzoyl-2-[hydroxy(phenyl)methyl]cyclohexan-1-one](/img/structure/B14294082.png)
![3-[4-(3-Nitrophenyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14294083.png)
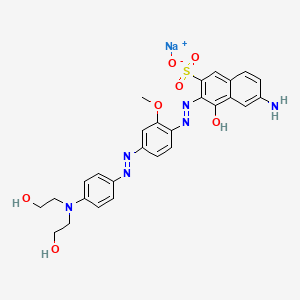


![2-([4,4'-Bipiperidin]-1-yl)ethan-1-ol](/img/structure/B14294107.png)
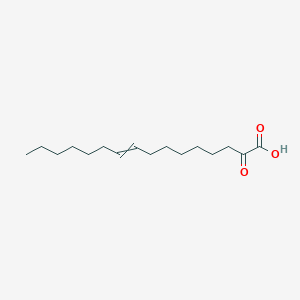
![2,4,6-Tribromo-3-[3-bromo-2,2-bis(bromomethyl)propyl]phenyl carbonate](/img/structure/B14294136.png)
